![molecular formula C10H14N2O B2538565 4-Cyclobutoxy-2,6-dimethylpyrimidine CAS No. 2195880-82-9](/img/structure/B2538565.png)
4-Cyclobutoxy-2,6-dimethylpyrimidine
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Overview
Description
4-Cyclobutoxy-2,6-dimethylpyrimidine (CBDP) is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. CBDP is a heterocyclic compound that contains a pyrimidine ring and a cyclobutyl group.
Scientific Research Applications
Non-Linear Optical (NLO) Materials
These applications highlight the versatility and potential of 2APB in various scientific and technological domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies . If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to interact with dna and proteins .
Mode of Action
Studies on related pyrimidine derivatives suggest that they can bind with dna via groove binding mode . This interaction can lead to changes in the DNA structure, potentially affecting its function.
Biochemical Pathways
The interaction of similar compounds with dna suggests that they may influence genetic expression and replication processes .
Result of Action
Related compounds have shown antimicrobial properties, suggesting that they may have a similar effect .
properties
IUPAC Name |
4-cyclobutyloxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-10(12-8(2)11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRAVQDWZQHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutoxy-2,6-dimethylpyrimidine |
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